molecular formula C11H11N3O2 B14489871 6,7-Dimethyl-9,9a-dihydro[1,3]oxazolo[4,5-b]quinoxalin-2(4H)-one CAS No. 65016-64-0

6,7-Dimethyl-9,9a-dihydro[1,3]oxazolo[4,5-b]quinoxalin-2(4H)-one

Cat. No.: B14489871
CAS No.: 65016-64-0
M. Wt: 217.22 g/mol
InChI Key: OTJSKRXPAIOYAS-UHFFFAOYSA-N
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Description

6,7-Dimethyl-9,9a-dihydro[1,3]oxazolo[4,5-b]quinoxalin-2(4H)-one is a heterocyclic compound that belongs to the oxazoloquinoxaline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethyl-9,9a-dihydro[1,3]oxazolo[4,5-b]quinoxalin-2(4H)-one typically involves the cyclization of appropriately substituted precursors. One common method involves the reaction of 2,3-diaminopyridine with glyoxal in the presence of an acid catalyst to form the quinoxaline core. This intermediate is then subjected to cyclization with an appropriate oxazole precursor under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethyl-9,9a-dihydro[1,3]oxazolo[4,5-b]quinoxalin-2(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,7-Dimethyl-9,9a-dihydro[1,3]oxazolo[4,5-b]quinoxalin-2(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Dimethyl-9,9a-dihydro[1,3]oxazolo[4,5-b]quinoxalin-2(4H)-one involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential antitumor agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dimethyl-9,9a-dihydro[1,3]oxazolo[4,5-b]quinoxalin-2(4H)-one is unique due to its specific substitution pattern and the presence of both oxazole and quinoxaline rings. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications .

Properties

CAS No.

65016-64-0

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

6,7-dimethyl-9,9a-dihydro-3H-[1,3]oxazolo[5,4-b]quinoxalin-2-one

InChI

InChI=1S/C11H11N3O2/c1-5-3-7-8(4-6(5)2)13-10-9(12-7)14-11(15)16-10/h3-4,10,13H,1-2H3,(H,12,14,15)

InChI Key

OTJSKRXPAIOYAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N=C3C(N2)OC(=O)N3

Origin of Product

United States

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